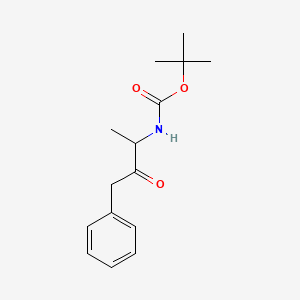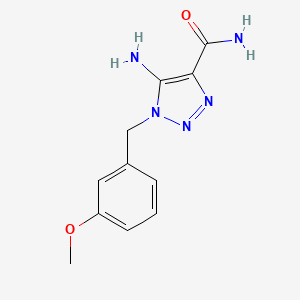![molecular formula C13H17N3O3S B2685256 N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)tetrahydro-2H-pyran-4-carboxamide CAS No. 1797188-65-8](/img/structure/B2685256.png)
N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)tetrahydro-2H-pyran-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)tetrahydro-2H-pyran-4-carboxamide” is a small molecule that belongs to the class of organic compounds known as n-acetylarylamines . These are acetamides where one or more amide hydrogens is substituted by an aryl group .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a chemical formula of C9H11N3O2S . The weight average is 225.268 and the monoisotopic weight is 225.057197301 .Scientific Research Applications
Antibacterial Agents
Research on analogs such as pyrazole and thiazole derivatives has shown promising antibacterial activity. For instance, novel Schiff bases derived from 2-aminobenzothiazole nucleus exhibited significant antibacterial activity against strains like Staphylococcus aureus and Bacillus subtilis, indicating the potential of similar structures in combating bacterial infections (Palkar et al., 2017).
Photosynthetic Electron Transport Inhibitors
Compounds with pyrazole derivatives have been evaluated as inhibitors of photosynthetic electron transport, demonstrating the capability to interfere with this vital process in plants. This suggests a potential application in developing herbicides or plant growth regulators, highlighting the utility of such chemical structures in agricultural sciences (Vicentini et al., 2005).
Heterocyclic Compound Synthesis
The synthesis of a variety of heterocyclic compounds, including cyclic ethers, pyrazolo[3,4-e][1,4]diazepin-4-ones, and carboxamide derivatives, showcases the chemical versatility and the potential for creating a wide range of biologically active molecules. These studies provide a foundation for future drug development and chemical synthesis research (Mao et al., 2008).
Mechanism of Action
Target of Action
The primary target of N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)tetrahydro-2H-pyran-4-carboxamide is the Serine/threonine-protein kinase Chk1 . This enzyme plays a critical role in cell cycle regulation and DNA damage response.
Biochemical Pathways
The inhibition of Chk1 by this compound can affect multiple biochemical pathways. These include pathways involved in cell cycle progression and DNA repair .
Result of Action
The molecular and cellular effects of this compound’s action would likely include cell cycle arrest and potentially apoptosis, given the role of Chk1 in these processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound .
Properties
IUPAC Name |
N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c17-11(8-3-6-19-7-4-8)16-13-15-9-2-1-5-14-12(18)10(9)20-13/h8H,1-7H2,(H,14,18)(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHOYSQDCXEKKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)NC1)SC(=N2)NC(=O)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2685179.png)
![3-(4-ethylphenylsulfonyl)-N-m-tolylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2685180.png)

![N-(4-(piperidine-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2685183.png)



![2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2685189.png)




![N-(4-bromophenyl)-2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2685195.png)
